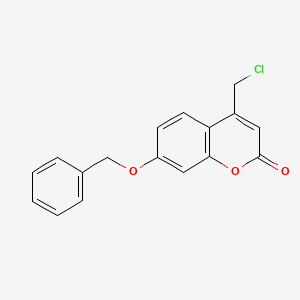
4-Chloromethyl-7-benzyloxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloromethyl-7-benzyloxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a benzyloxy group at the 7-position of the chromen-2-one core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloromethyl-7-benzyloxy-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.
Chloromethylation: The 4-methyl group is then chloromethylated using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride.
Benzyloxylation: The hydroxyl group at the 7-position is converted to a benzyloxy group through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloromethyl-7-benzyloxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the chromen-2-one core can yield dihydro derivatives with different biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Dihydro derivatives of the chromen-2-one core.
Aplicaciones Científicas De Investigación
4-Chloromethyl-7-benzyloxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-chloromethyl-7-benzyloxy-2H-chromen-2-one involves its interaction with specific molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with microbial DNA replication.
Anti-inflammatory and Anticancer Effects: The compound modulates signaling pathways involved in inflammation and cell proliferation, leading to reduced inflammation and inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Similar structure but with an aminomethyl group instead of a chloromethyl group.
4-Methyl-7-benzyloxy-2H-chromen-2-one: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
Uniqueness
4-Chloromethyl-7-benzyloxy-2H-chromen-2-one is unique due to the presence of both chloromethyl and benzyloxy groups, which confer distinct chemical reactivity and biological activity. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the benzyloxy group enhances its lipophilicity and membrane permeability.
Propiedades
Número CAS |
828265-69-6 |
|---|---|
Fórmula molecular |
C17H13ClO3 |
Peso molecular |
300.7 g/mol |
Nombre IUPAC |
4-(chloromethyl)-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C17H13ClO3/c18-10-13-8-17(19)21-16-9-14(6-7-15(13)16)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clave InChI |
DPKFXKRLUDIOHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


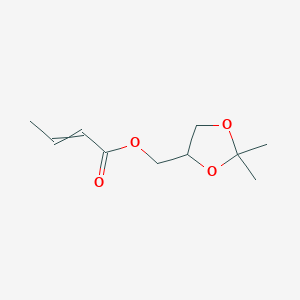
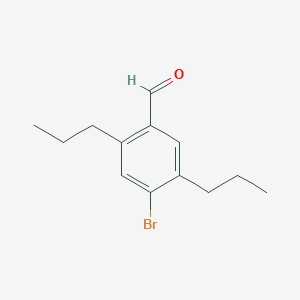
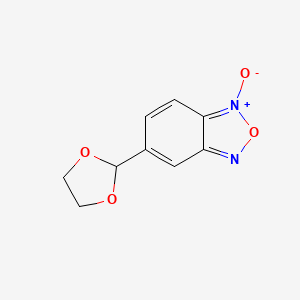
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
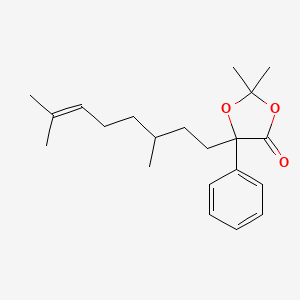
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
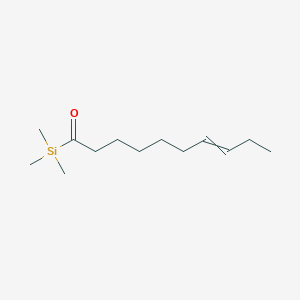
![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
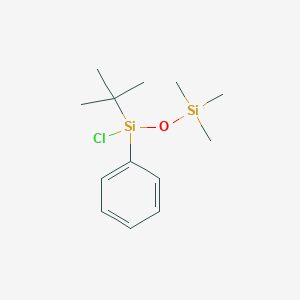
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
